

Application Notes and Protocols for (+)-Xestospongine B in Cell Culture Experiments

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Compound of Interest

Compound Name: (+)-Xestospongine B

Cat. No.: B570710

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Introduction

(+)-Xestospongine B is a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium (Ca^{2+}) release channel.^{[1][2]} This macrocyclic bis-1-oxaquinolizidine alkaloid, originally isolated from the marine sponge *Xestospongia exigua*, serves as an invaluable tool for investigating cellular processes regulated by IP3R-mediated Ca^{2+} signaling.^{[1][2]} Its cell-permeant nature allows for the effective blockade of IP3-induced Ca^{2+} release from the endoplasmic reticulum (ER) in a variety of cell types.^[1] Unlike some other inhibitors, **(+)-Xestospongine B** does not affect the sarcoplasmic/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) pump, nor does it deplete ER Ca^{2+} stores on its own.^{[1][3]} These characteristics make it a specific tool for dissecting the role of IP3Rs in physiological and pathological processes, including apoptosis, autophagy, and cellular metabolism.^{[4][5]}

Mechanism of Action

(+)-Xestospongine B acts as a competitive inhibitor of the IP3 receptor.^{[1][2]} It displaces $[3\text{H}]\text{IP}_3$ from its binding site on the receptor, thereby preventing the conformational changes required for channel opening and the subsequent release of Ca^{2+} from the ER into the cytoplasm.^{[1][3]} This inhibition is dose-dependent and has been demonstrated in various cell and tissue preparations.^{[1][2]}

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory constants of **(+)-Xestospongine B** in various experimental systems.

Table 1: EC50 Values of **(+)-Xestospongine B**

Experimental System	Parameter Measured	EC50 (μM)	Reference(s)
Rat Cerebellar Membranes	Displacement of [3H]IP3	44.6 ± 1.1	[1] [2]
Rat Skeletal Myotube Homogenates	Displacement of [3H]IP3	27.4 ± 1.1	[1] [2]
Isolated Nuclei from Rat Skeletal Myotubes	Suppression of IP3-induced Ca ²⁺ oscillations	18.9 ± 1.35	[1] [2]

Table 2: Effects of **(+)-Xestospongine B** on Cellular Processes

Cell Line	Concentration (μM)	Incubation Time	Observed Effect	Reference(s)
Neuroblastoma (NG108-15) cells	5 and 13.5	20 min	Reduced the number of cells responding to bradykinin by 12% and 66%, respectively	[3]
T-ALL cell lines (CCRF-CEM, Jurkat)	5	1 h	Almost completely blocked ATP-induced IP3R-mediated Ca ²⁺ increase	[5]
T-ALL cell lines (CCRF-CEM, Jurkat)	5	1 h	Decreased basal and maximal mitochondrial respiration	[5]
T-ALL cell lines (CCRF-CEM, Jurkat)	5	48 h	Induced cell death	[5]
BT-474 breast cancer cells	5, 10, and 15	Not specified	Induced autophagy in 18.2%, 45.5%, and 69.8% of cells, respectively	[6]

Experimental Protocols

Protocol 1: Inhibition of Agonist-Induced Intracellular Calcium Release

This protocol describes a general procedure for assessing the inhibitory effect of **(+)-Xestospongine B** on agonist-induced intracellular Ca^{2+} release using a fluorescent Ca^{2+} indicator.

Materials:

- Cells of interest cultured on glass-bottom dishes or 96-well plates
- Fluorescent Ca^{2+} indicator (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- **(+)-Xestospongine B**
- DMSO (for stock solution)
- Agonist of interest (e.g., ATP, bradykinin)
- Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

- Cell Preparation: Seed cells on a suitable imaging plate and culture until they reach the desired confluency.
- Dye Loading:
 - Prepare a loading solution of the chosen Ca^{2+} indicator (e.g., 2-5 μM Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

- Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye. Add fresh HBSS to the cells for the experiment.
- **(+)-Xestospongine B** Incubation:
 - Prepare a stock solution of **(+)-Xestospongine B** in DMSO.
 - Dilute the stock solution to the desired final concentrations in HBSS immediately before use.
 - Add the **(+)-Xestospongine B** solutions to the cells and incubate for a predetermined time (e.g., 20-30 minutes) at room temperature or 37°C. Include a vehicle control (DMSO) group.
- Calcium Imaging:
 - Place the plate on the fluorescence microscope or plate reader.
 - Establish a baseline fluorescence reading for a short period.
 - Add the agonist of interest to stimulate IP3 production and subsequent Ca²⁺ release.
 - Record the fluorescence intensity over time to measure the intracellular Ca²⁺ concentration changes.
- Data Analysis:
 - Quantify the change in fluorescence intensity in response to the agonist in both control and **(+)-Xestospongine B**-treated cells.
 - Compare the peak fluorescence or the area under the curve to determine the inhibitory effect of **(+)-Xestospongine B**.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of **(+)-Xestospongine B** on cell viability.

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete culture medium
- **(+)-Xestospongine B**
- DMSO (for stock solution and solubilization)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

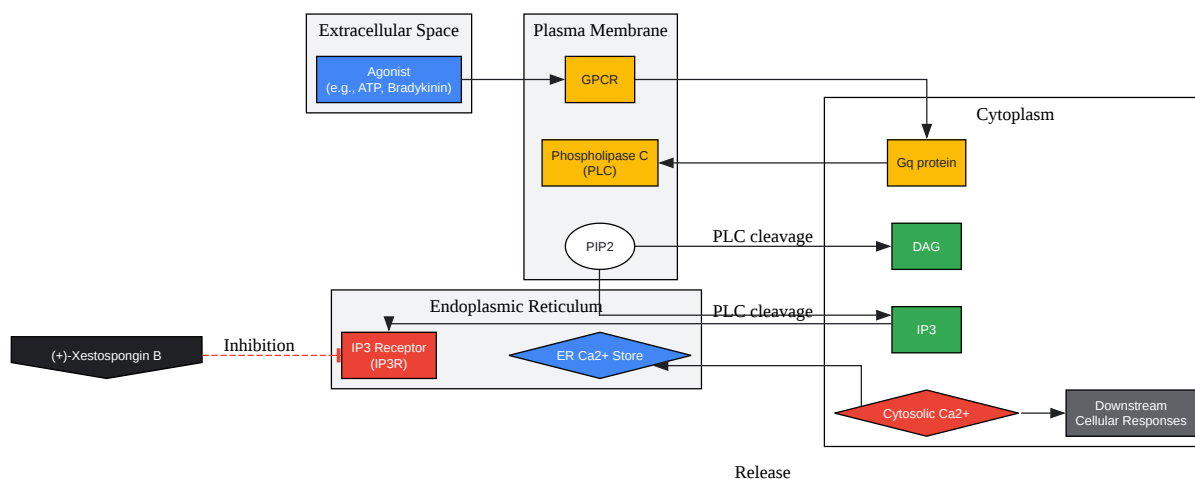
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treatment:
 - Prepare serial dilutions of **(+)-Xestospongine B** in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
 - Remove the old medium and add the medium containing different concentrations of **(+)-Xestospongine B** to the respective wells. Include a vehicle control (medium with DMSO).
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - After the treatment period, add 10 µL of MTT solution to each well.

- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization:
 - Carefully remove the medium from the wells.
 - Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
 - Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of blank wells (medium and MTT only) from all readings.
 - Calculate cell viability as a percentage of the vehicle-treated control cells.

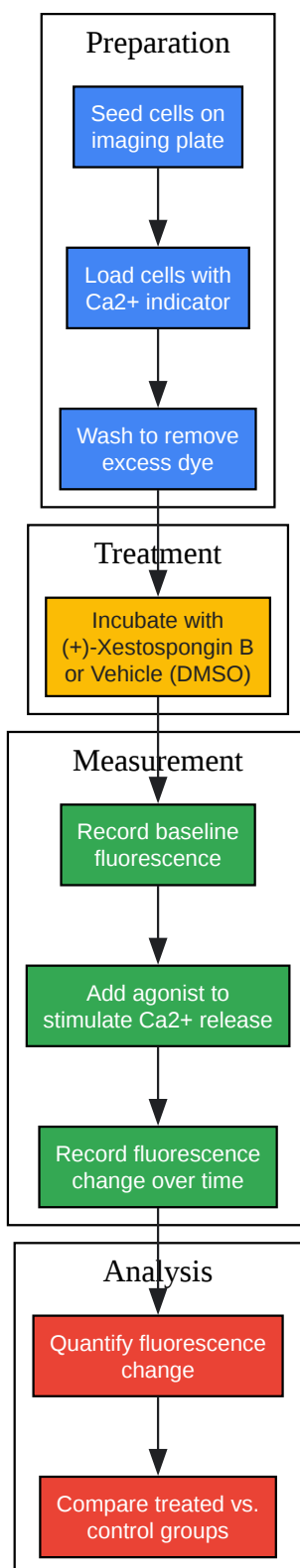
Visualizations

Signaling Pathway Diagrams



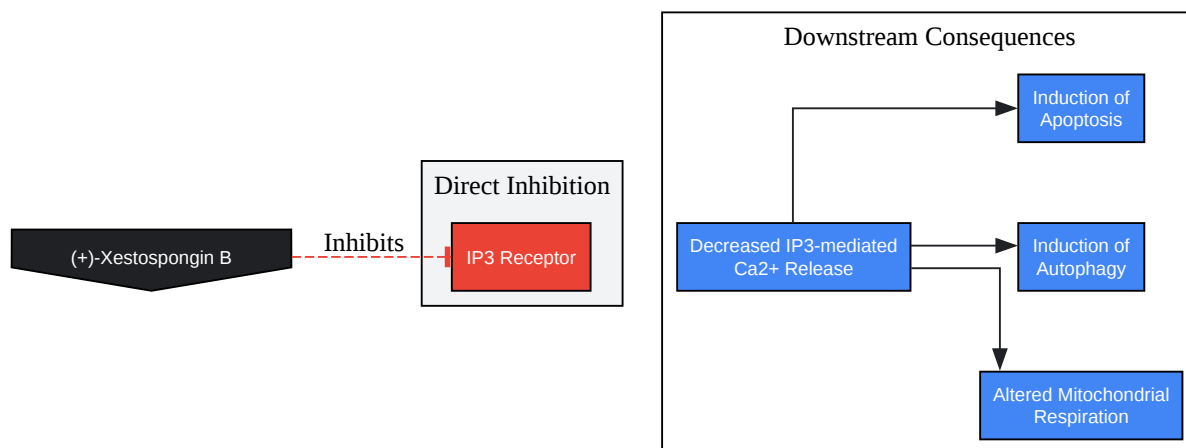
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Caption: The IP3 signaling pathway and the inhibitory action of **(+)-Xestospongine B**.



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Caption: Experimental workflow for Calcium Imaging with **(+)-Xestospongine B**.



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Caption: Logical relationships of **(+)-Xestospongine B**'s effects on cellular processes.

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